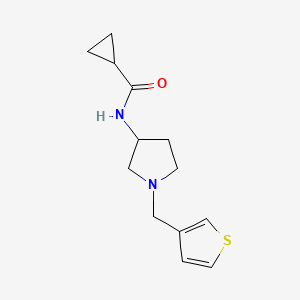

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide” is a chemical compound that is part of the thiophene and pyrrolidine families . Thiophenes are sulfur-containing, five-membered aromatic compounds that are widely used in medicinal chemistry . Pyrrolidines are five-membered nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine and thiophene scaffolds . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . Thiophene derivatives can be synthesized through various strategies, including heterocyclization of different substrates .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, a thiophene ring, and a cyclopropane ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Rapid Synthesis Methods : A study highlighted the development of a high-yield synthetic method for compounds structurally related to N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide. The research focused on synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide via nucleophilic substitution and ester hydrolysis, demonstrating a versatile approach for creating similar compounds with potential biological activities (Zhihui Zhou et al., 2021).

Dearomatising Cyclisation : Research into thiophene-3-carboxamides uncovered a method for dearomatising cyclisation, transforming these compounds into pyrrolinones and related derivatives. This process, when applied to this compound, could yield novel structures with unique properties (J. Clayden et al., 2004).

Bioactive Compound Development

Anticancer Activity : A study on the condensation of various amines with iminodiacetic acid identified derivatives with thiophenyl groups showing promising anticancer activity. Such synthetic approaches could be adapted for this compound to explore its potential anticancer properties (Sandeep Kumar et al., 2013).

Pharmacological Properties

HDAC Inhibition for Cancer Treatment : A compound with structural similarities to this compound, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was discovered as a histone deacetylase (HDAC) inhibitor. It showed selective inhibition of HDACs 1-3 and 11, indicating that derivatives of this compound could have applications in cancer treatment through epigenetic modulation (Nancy Z. Zhou et al., 2008).

Propiedades

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c16-13(11-1-2-11)14-12-3-5-15(8-12)7-10-4-6-17-9-10/h4,6,9,11-12H,1-3,5,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRAPBNYHPNSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)

![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)

![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B2690925.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)

![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)